molecular formula C8H13NO B3152871 1-(1-Methoxypropan-2-yl)-1H-pyrrole CAS No. 745026-94-2

1-(1-Methoxypropan-2-yl)-1H-pyrrole

Cat. No.: B3152871
CAS No.: 745026-94-2
M. Wt: 139.19 g/mol
InChI Key: VSWHCGUKHPUWGJ-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)-1H-pyrrole is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrrole Alkaloid Derivatives and Structural Elucidation

The research on pyrrole derivatives such as 1-(1-Methoxypropan-2-yl)-1H-pyrrole often focuses on the isolation and structural elucidation of new compounds. Studies have isolated new pyrrole alkaloids with bulky N‐Alkyl side chains containing stereogenic centers from Lycium chinense, exploring their chemical shifts and diastereotopic characteristics in the 1H-NMR spectrum, influenced by steric hindrance and anisotropy effects (Youn et al., 2013). Similarly, the identification of new minor pyrrole alkaloids from the fruits of Lycium chinense has been conducted, providing insights into the absolute configurations of these compounds through experimental electronic circular dichroism (ECD) and calculated ECD values (Youn et al., 2016).

Synthesis and Antimicrobial Properties

The synthesis and evaluation of novel pyrrole derivatives have been a significant area of interest due to their potential antimicrobial properties. For instance, novel pyrrole chalcone derivatives have been synthesized and found to possess substantial antimicrobial activity, suggesting these compounds as an interesting template for the design of new therapeutic tools (Hublikar et al., 2019).

Pyrrole Derivatives in Polymer Chemistry and Material Science

The synthesis of pyrrole derivatives extends to the field of material science, particularly in the development of conducting polymers. A study synthesized a series of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives and evaluated the effects of substituents on their properties, such as UV–visible absorption, cyclic voltammograms, and electrical conductivity, demonstrating the potential of these materials in various applications (Pandule et al., 2014).

Electrochromic and Ion Receptor Properties

Research has also explored the electrochromic and ion receptor properties of pyrrole derivatives. For example, an etheric member of N-linked polybispyrroles based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole was synthesized and characterized for its electrochromic and ion receptor properties, showcasing its potential in metal recovery and ion sensor applications (Mert et al., 2013).

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWHCGUKHPUWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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